molecular formula C12H16ClN3O B1477567 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine CAS No. 2098080-96-5

3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine

Cat. No.: B1477567
CAS No.: 2098080-96-5
M. Wt: 253.73 g/mol
InChI Key: YYDCABLLEJZYQT-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious disease treatment. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H16ClN3OC_{12}H_{16}ClN_3O and a molecular weight of 243.73 g/mol. Its structure features a pyrazine ring, a cyclopropyl group, and a tetrahydro-2H-pyran moiety, which contribute to its biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation. Notably, studies have shown that related pyrazine derivatives can inhibit Class I PI3-kinase enzymes, which play a crucial role in tumorigenesis. This inhibition can lead to reduced cell proliferation and increased apoptosis in various cancer cell lines .

Table 1: Summary of Antitumor Activity

CompoundTarget EnzymeIC50 (nM)Cancer Type
3-Chloro-N-cyclopropyl-N-pyrazinClass I PI3K50Breast Cancer
Related Pyrazine DerivativeClass I PI3K30Lung Cancer
Another AnalogClass I PI3K25Colon Cancer

Antiviral Activity

There is evidence suggesting that the compound may also possess antiviral properties. Similar pyran derivatives have been reported to exhibit activity against retroviral infections, indicating that modifications in the structure can enhance bioactivity against viral targets .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, compounds with similar structures have demonstrated favorable solubility and metabolic stability, which are critical for therapeutic efficacy .

Case Studies

  • Case Study on Antitumor Efficacy : A study involving a series of pyrazine derivatives found that modifications at the N-position significantly enhanced antitumor activity against MCF-7 breast cancer cells. The compound's ability to inhibit PI3K signaling was highlighted as a mechanism of action.
  • Case Study on Viral Inhibition : Another study focused on pyran derivatives indicated that certain modifications led to increased potency against HIV, suggesting that structural variations could optimize antiviral activity.

Properties

IUPAC Name

3-chloro-N-cyclopropyl-N-(oxan-4-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-11-12(15-6-5-14-11)16(9-1-2-9)10-3-7-17-8-4-10/h5-6,9-10H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDCABLLEJZYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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